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Compound of Interest

Compound Name: NH2-PEG1-C1-Boc

Cat. No.: B2817142

In-Depth Technical Guide: NH2-PEG1-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG1-C1-Boc, a
heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document details its
chemical properties, provides a representative experimental protocol for its application in
PROTAC synthesis, and illustrates key biological and experimental workflows.

Core Concepts and Applications

NH2-PEG1-C1-Boc, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a valuable
building block in the field of targeted protein degradation.[1] Its primary application is as a linker
in the synthesis of PROTACSs.[2][3] PROTACSs are chimeric molecules that co-opt the cell's
natural ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a
powerful therapeutic modality for diseases driven by aberrant protein expression, such as
cancer.[4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target
protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these
two moieties.[5][6] The linker is a critical determinant of PROTAC efficacy, influencing the
formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and
affecting the molecule's overall physicochemical properties, such as solubility and cell
permeability.[5][7] The single polyethylene glycol (PEG) unit in NH2-PEG1-C1-Boc enhances
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the agqueous solubility of the resulting PROTAC molecule, a crucial property for improving
bioavailability.[3]

The bifunctional nature of NH2-PEG1-C1-Boc, featuring a free primary amine and a Boc-
protected carboxylic acid, allows for a sequential and controlled conjugation to the two distinct
ligands, providing a strategic approach to PROTAC assembly.

Data Presentation

The quantitative and qualitative data for NH2-PEG1-C1-Boc are summarized in the table below
for easy reference.

Property Value Reference
CAS Number 1155811-37-2 [1][8][9]
Molecular Weight 175.23 g/mol [1][81[9]
Chemical Formula C8H17NO3 [1]8]

tert-butyl 2-(2-
IUPAC Name ] [1]
aminoethoxy)acetate

Amino-PEG1-CH2CO2-t-butyl

Synonyms ester, H2N-PEG1-CH2CO2- [1]18]
Boc
Purity >95% [1]18]

White to off-white solid (typical
Appearance o [5]
for similar compounds)

- Soluble in DMSO, DMF, and
Solubility ) [5][10]
other polar organic solvents

Short-term (days to weeks): O -
N 4 °C; Long-term (months to
Storage Conditions ] [1]
years): -20 °C. Store in a dry,

dark place.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/pdf/The_Strategic_Application_of_Boc_Aminooxy_PEG1_C2_NH2_in_Proteolysis_Targeting_Chimeras_PROTACs_A_Technical_Guide.pdf
https://www.benchchem.com/product/b2817142?utm_src=pdf-body
https://www.benchchem.com/product/b2817142?utm_src=pdf-body
https://www.medkoo.com/products/54775
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_an_Alkyne_PEG4_Maleimide_Linker.pdf
https://www.ambeed.com/products/nh2-peg1-c1-boc.html
https://www.medkoo.com/products/54775
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_an_Alkyne_PEG4_Maleimide_Linker.pdf
https://www.ambeed.com/products/nh2-peg1-c1-boc.html
https://www.medkoo.com/products/54775
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_an_Alkyne_PEG4_Maleimide_Linker.pdf
https://www.medkoo.com/products/54775
https://www.medkoo.com/products/54775
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_an_Alkyne_PEG4_Maleimide_Linker.pdf
https://www.medkoo.com/products/54775
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_an_Alkyne_PEG4_Maleimide_Linker.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_Cbz_NH_PEG1_CH2COOH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_Cbz_NH_PEG1_CH2COOH.pdf
https://creativepegworks.com/product/boc-nh-peg-nh2-mw-5k
https://www.medkoo.com/products/54775
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2817142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway and Mechanism of Action

PROTACSs function by inducing the formation of a ternary complex between the target protein
and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-
conjugating enzyme to lysine residues on the surface of the target protein. The resulting
polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target
protein into smaller peptides. The PROTAC molecule is then released and can catalytically
induce the degradation of multiple target protein molecules.[4][5][6]
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PROTAC-mediated protein degradation pathway.
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Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using NH2-
PEG1-C1-Boc. This protocol involves an initial amide coupling using the free amine of the
linker, followed by deprotection of the Boc group and a second amide coupling.

Materials and Reagents:

e NH2-PEG1-C1-Boc

e POI-Ligand-COOH (Ligand for Protein of Interest with a carboxylic acid)

o E3-Ligand-NH2 (Ligand for E3 Ligase with a primary or secondary amine)

 HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide
coupling agent

o DIPEA (N,N-Diisopropylethylamine)

¢ Anhydrous DMF (Dimethylformamide)

o TFA (Trifluoroacetic acid)

o DCM (Dichloromethane)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

e Solvents for purification (e.g., HPLC grade acetonitrile and water)
Step 1: Amide Coupling of NH2-PEG1-C1-Boc with POI-Ligand-COOH

e Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
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Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room
temperature for 15-20 minutes to activate the carboxylic acid.

Coupling: Add a solution of NH2-PEG1-C1-Boc (1.2 eq) in anhydrous DMF to the reaction
mixture.

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the
progress by LC-MS until the starting material (POI-Ligand-COOH) is consumed.

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water,
saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product (POI-Ligand-Linker-Boc) by flash column
chromatography or preparative HPLC to obtain the pure intermediate.

Step 2: Boc Deprotection and Second Amide Coupling with E3-Ligand-NH2

Boc Deprotection: Dissolve the purified POI-Ligand-Linker-Boc intermediate from Step 1 in a
solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor
the deprotection by LC-MS.

Removal of TFA: Once the reaction is complete, concentrate the mixture under reduced
pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual
TFA. The resulting product is the TFA salt of POI-Ligand-Linker-NH2.

Second Amide Coupling: In a separate flask, dissolve the E3-Ligand-COOH (1.0 eq) in
anhydrous DMF and activate it with HATU (1.1 eq) and DIPEA (2.0 eq) as described in Step
1.

Final Coupling: Add the deprotected POI-Ligand-Linker-NH2 (TFA salt, 1.2 eq) and additional
DIPEA (2-3 eq to neutralize the TFA salt) to the activated E3-Ligand-COOH mixture.

Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-12 hours,
monitoring by LC-MS. Upon completion, purify the final PROTAC molecule using preparative
reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
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Characterization:
o Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Experimental Workflow Visualization

The synthesis of a PROTAC using NH2-PEG1-C1-Boc is a sequential process. The following
diagram illustrates the general experimental workflow.

Click to download full resolution via product page

General workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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